

DC-BPi-11 Hydrochloride: A Potent and Selective BPTF Bromodomain Inhibitor

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Compound of Interest

Compound Name: DC-BPi-11 hydrochloride

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the **DC-BPi-11 hydrochloride**'s selectivity profile against other bromodomains, supported by available experimental data.

DC-BPi-11 hydrochloride has emerged as a significant inhibitor of the Bromodomain PHD finger transcription factor (BPTF), a key component of the NURF (Nucleosome Remodeling Factor) complex. Dysregulation of BPTF is implicated in various cancers, making it a compelling therapeutic target. This guide delves into the selectivity of DC-BPi-11, presenting it as a valuable tool for epigenetic research and drug discovery.

High Selectivity for BPTF

DC-BPi-11 was developed through a structure-guided optimization of a lead compound, DC-BPi-03. This process led to the creation of DC-BPi-11 and a related compound, DC-BPi-07, both demonstrating significantly higher affinities for the BPTF bromodomain.[1][2][3] Notably, studies have highlighted that DC-BPi-07 and DC-BPi-11 exhibit a selectivity that is 100-fold higher for BPTF compared to other tested bromodomain targets.[1][2][3] This high selectivity is a crucial attribute, as it minimizes off-target effects and allows for a more precise investigation of BPTF's biological functions.

Comparative Selectivity Profile

While a comprehensive screening of DC-BPi-11 against a full panel of bromodomains is not publicly available, the following table summarizes the available inhibitory activity and selectivity



data for DC-BPi-11 and other relevant BPTF inhibitors.

Compound	Target(s)	IC50 (nM)	Selectivity Highlights	Assay Method
DC-BPi-11	BPTF	698	>100-fold selective over other tested bromodomains.	Not Specified
DC-BPi-03	BPTF	698.3 ± 21.0	Lead compound for DC-BPi-11.	HTRF
BZ1	BPTF	Not Specified (Kd = 6.3 nM)	>350-fold selective for BPTF over the BET bromodomain BRD4(1).	AlphaScreen
TP-238	CECR2/BPTF	Not Specified (Kd = 120 nM for BPTF)	Also binds to CECR2.	ITC

Note: IC50 and Kd values are dependent on the specific assay conditions and should be compared with caution across different studies.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical and biophysical assays. Commonly employed methods include:

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is frequently used to determine the IC50 of inhibitors.



Principle: HTRF is a proximity-based assay that measures the interaction between a GST-tagged BPTF bromodomain and a biotinylated histone peptide (e.g., H4K12ac). A europium cryptate-labeled anti-GST antibody (donor) and streptavidin-XL665 (acceptor) are used.
 When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

General Protocol:

- Dispense the test compound at various concentrations into a 384-well plate.
- Add the GST-tagged BPTF bromodomain protein.
- Add the biotinylated histone H4 peptide to initiate the binding reaction.
- Add the detection mixture containing the anti-GST-Europium and Streptavidin-XL665.
- Incubate to allow the reaction to reach equilibrium.
- Measure the HTRF signal at 665 nm and 620 nm.
- Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another sensitive, bead-based assay for studying biomolecular interactions.

- Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A tagged BPTF bromodomain (e.g., His-tagged) is captured by the acceptor beads, and a biotinylated acetylated histone peptide is captured by streptavidin-coated donor beads. Inhibition of the BPTF-histone interaction prevents the beads from coming together, resulting in a loss of signal.
- · General Protocol:



- Prepare a reaction mixture containing the His-tagged BPTF bromodomain, biotinylated histone peptide, and the test inhibitor.
- Add acceptor beads that bind to the tagged bromodomain.
- Add streptavidin-coated donor beads.
- Incubate in the dark to allow for bead association.
- Read the AlphaScreen signal on a compatible plate reader.

Signaling Pathway and Mechanism of Action

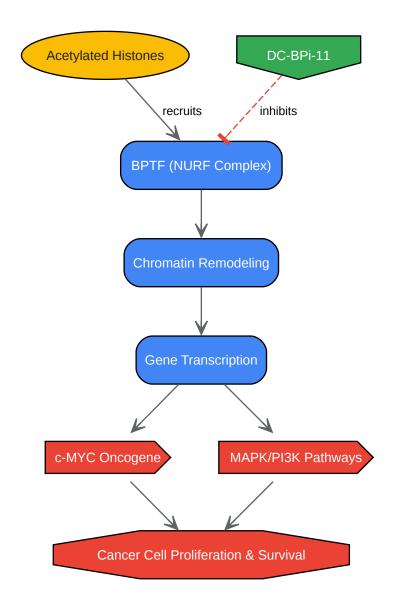
BPTF, as the largest subunit of the NURF complex, plays a critical role in chromatin remodeling by recognizing acetylated histones. This function is essential for regulating the transcription of key genes, including the proto-oncogene c-MYC. The inhibition of the BPTF bromodomain by molecules like DC-BPi-11 is designed to prevent its recruitment to acetylated histones, thereby disrupting chromatin remodeling and the transcription of downstream target genes.[4] Furthermore, BPTF has been shown to influence critical cancer-related signaling pathways, such as the MAPK and PI3K pathways.[4] By inhibiting BPTF, DC-BPi-11 can modulate these pathways, leading to reduced cancer cell proliferation and survival.



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Caption: Workflow for the discovery and characterization of BPTF inhibitors like DC-BPi-11.





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Caption: Simplified signaling pathway illustrating the role of BPTF and the inhibitory action of DC-BPi-11.

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